molecular formula C7H4Cl2O2 B1390157 2-Chloro-4-hydroxybenzoyl chloride CAS No. 535962-35-7

2-Chloro-4-hydroxybenzoyl chloride

Cat. No.: B1390157
CAS No.: 535962-35-7
M. Wt: 191.01 g/mol
InChI Key: MIHHOHQSCFCNOJ-UHFFFAOYSA-N
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Description

2-Chloro-4-hydroxybenzoyl chloride is an organic compound with the molecular formula C7H4ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the second position and a hydroxyl group at the fourth position. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-hydroxybenzoyl chloride can be synthesized from 4-hydroxybenzoic acid. The typical method involves the reaction of 4-hydroxybenzoic acid with thionyl chloride (SOCl2) in the presence of a solvent like benzene and a co-solvent such as N,N-dimethylformamide (DMF). The reaction is carried out at temperatures ranging from 30°C to 65°C . The reaction proceeds as follows:

4-Hydroxybenzoic acid+Thionyl chloride2-Chloro-4-hydroxybenzoyl chloride+SO2+HCl\text{4-Hydroxybenzoic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-Hydroxybenzoic acid+Thionyl chloride→2-Chloro-4-hydroxybenzoyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The reaction mixture is typically subjected to distillation to recover unreacted thionyl chloride and solvents, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-hydroxybenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Catalysts: Palladium catalysts for coupling reactions.

    Solvents: Benzene, DMF, and other organic solvents.

Major Products Formed

Scientific Research Applications

2-Chloro-4-hydroxybenzoyl chloride is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the preparation of biologically active compounds.

    Medicine: As a precursor in the synthesis of pharmaceuticals.

    Industry: In the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-hydroxybenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acyl derivatives. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in the formation of amides, it reacts with amines to form peptide bonds, which are crucial in biological systems .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoyl chloride: Lacks the chlorine substituent at the second position.

    2-Chloro-4-fluorobenzoyl chloride: Contains a fluorine atom instead of a hydroxyl group.

    2-Chloro-4-nitrobenzoyl chloride: Contains a nitro group instead of a hydroxyl group.

Uniqueness

2-Chloro-4-hydroxybenzoyl chloride is unique due to the presence of both a chlorine atom and a hydroxyl group on the benzene ring. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-chloro-4-hydroxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O2/c8-6-3-4(10)1-2-5(6)7(9)11/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHHOHQSCFCNOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60664743
Record name 2-Chloro-4-hydroxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

535962-35-7
Record name 2-Chloro-4-hydroxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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